molecular formula C16H13NO B602394 5-Acetyl-5H-dibenz[b,f]azepine CAS No. 19209-60-0

5-Acetyl-5H-dibenz[b,f]azepine

Cat. No. B602394
CAS RN: 19209-60-0
M. Wt: 235.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-5H-dibenz[b,f]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-5H-dibenz[b,f]azepine is represented by the empirical formula C14H11N . The molecular weight is 193.24 . The structure of the title compound has been determined by direct methods from diffractometer data, and refined by full-matrix least squares .


Chemical Reactions Analysis

The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .


Physical And Chemical Properties Analysis

The melting point of 5-Acetyl-5H-dibenz[b,f]azepine is 196-199 °C (lit.) . It is soluble in ethyl acetate at 25 mg/mL, clear, yellow to orange .

Scientific Research Applications

  • Synthesis of Novel Compounds: 5-Acetyl-5H-dibenz[b,f]azepine serves as a precursor in synthesizing novel compounds. For instance, its reaction with sodium hypochlorite led to the creation of 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine, which was further reacted to produce vinyl ethers (Haász & Galamb, 1994).

  • Cycloaddition and Michael Addition Reactions: In another study, 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine was shown to react with pyrrole and N-methylpyrrole, yielding a mixture of Michael addition adducts (Bennett & Cann, 1994).

  • Antioxidant Properties: A series of 5H-dibenz[b,f]azepine derivatives containing different aminophenols were synthesized and evaluated for their antioxidant properties. These studies found that compounds containing substituted aminophenols showed significant antioxidant activities (Vijay Kumar & Naik, 2010).

  • Antiarrhythmic Action: Research on the antiarrhythmic properties of 10, 11-Dihydro-5H-dibenz[b,f]azepine derivatives revealed the potential for clinical application in this area. One such compound, GS 015 (AWD 19-166, Bonnecor), was selected for clinical tests (Wunderlich et al., 1985).

  • Synthesis Processes: An innovative synthesis process of 5H-dibenz[b,f]azepine was studied, highlighting its importance as an intermediate in genetic engineering and materials science (Ying-qi, 2008).

  • Metabolite Synthesis: The compound was used in the synthesis of metabolites of carbamazepine, an anticonvulsant drug (Heckendorn, 1987).

Safety And Hazards

While specific safety and hazards information for 5-Acetyl-5H-dibenz[b,f]azepine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research could focus on the reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite . This reaction led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b . This could open up new possibilities for the synthesis of related compounds.

properties

IUPAC Name

1-benzo[b][1]benzazepin-11-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQPHLCMJMVXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-5H-dibenz[b,f]azepine

Synthesis routes and methods I

Procedure details

In a 500 ml round bottom flask fitted with a stirrer, dropping funnel and calcium chloride drying tube was placed recrystallized dibenz[b,f]azepine (33.5 g, 0.173 moles), 200 ml of anhydrous benzene and pyridine (13.6 g, 0.173 moles). Acetyl chloride (~12.3 ml) was then added dropwise to the mixture. A white precipitate formed with disappearance of orange color. After 3 to 4 hours of stirring, the reaction mixture was extracted with three 100 ml portions of 10% hydrochloric acid or until the extract remained acidic. The organic phase was washed with 5% Na2CO3 in water, dried over anhydrous magnesium sulfate, filtered and concentrated. Crystallization from a hexane-chloroform mixture afforded 49 g of 5-acetyl-5H-dibenz[b,f]azepine, m.p. ~121°.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetyl chloride (11.0 ml) was added to a chloroform (250 ml) solution of 5H-dibenzo[b,f]azepine (25.0 g) under ice-cooling. The solution was heated under reflux for 30 minutes, then allowed to cool. The organic phase was washed with a saturated sodium bicarbonate aqueous solution, water, and saturated brine; dried over anhydrous sodium sulfate; and filtered. The filtrate was concentrated, and the resulting residue was recrystallized from ethyl acetate-hexane to obtain N-acetyl-5H-dibenzo[b,f]azepine (28.6 g; yield, 94%) as a white solid.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Citations

For This Compound
3
Citations
K Kawashima, T SARAIE, Y KAWANO… - Chemical and …, 1978 - jstage.jst.go.jp
An improved method for the synthesis of 1, 1a, 6, 10b-tetrahydrodibenzo [b, f] cycloprop-[d] azepine (3) was described. Thus, 5H-dibenz [b, f] azepine (1) was formylated and dichloro-…
Number of citations: 13 www.jstage.jst.go.jp
E Gipstein, EM Barrall, KE Bredfeldt - … Calorimetry at the meeting of the …, 1970 - Springer
Dibenzazepine consists of two aromatic rings connected by a single double bond bridge. The aromatic rings are prevented from assuming a planar configuration by an imide nitrogen …
Number of citations: 1 link.springer.com
G Stajer, F Csende, F Fulop - Current Organic Chemistry, 2003 - ingentaconnect.com
Applications of the retro Diels-Alder reaction (cycloreversion) under mild conditions for the laboratory preparation of heteromonocycles or condensed-ring heterocycles are reviewed. A …
Number of citations: 30 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.